Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Synthesis Analysis
The synthesis of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate and similar compounds has been described in the literature . For instance, the compound N- (5-Nitrothiazol-2-yl)-2- ( (5- ( (4- (trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) was synthesized and evaluated for its cytotoxic effects on multiple human cancer cell lines .Scientific Research Applications
Insecticidal Applications
One research avenue explores the synthesis of innovative heterocycles incorporating a thiadiazole moiety, aiming at insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. This application demonstrates the compound's potential in contributing to agricultural pest control and the synthesis of environmentally friendly insecticides (Fadda et al., 2017).
Antimicrobial Applications
Another area of interest involves the compound's role in synthesizing quinazolines with potential antimicrobial properties. These synthesized compounds have been tested against various bacterial and fungal strains, highlighting the compound's utility in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant pathogens (Desai et al., 2007).
Photoisomerization Studies
Research on the photoisomerization of ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates and their benzo analogues, including structures related to Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, provides insights into the compound's photophysical properties. These studies are valuable for understanding the compound's behavior under different light conditions, which is relevant for materials science and photopharmacology (Pazdera et al., 1997).
Glutaminase Inhibition for Cancer Therapy
Moreover, derivatives of this compound, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been evaluated as glutaminase inhibitors. These studies focus on the compound's potential in cancer therapy by inhibiting glutaminase, an enzyme critical for cancer cell proliferation and survival (Shukla et al., 2012).
properties
IUPAC Name |
ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-5-26-14(24)11-8-6-7-9-12(11)19-13(23)10-27-17-22-21-16(28-17)20-15(25)18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,23)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPAYYKJBIOLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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